molecular formula C8H4F2O3 B2566558 3,6-Difluoro-2-formylbenzoic acid CAS No. 2138164-58-4

3,6-Difluoro-2-formylbenzoic acid

Cat. No.: B2566558
CAS No.: 2138164-58-4
M. Wt: 186.114
InChI Key: RBLPZDFPVHBWMK-UHFFFAOYSA-N
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Description

The Formylbenzoic Acid Scaffold as a Versatile Intermediate in Organic Transformations

The formylbenzoic acid scaffold, which contains both an aldehyde and a carboxylic acid group attached to a benzene (B151609) ring, is a highly versatile intermediate in organic synthesis. thieme-connect.comebi.ac.uk The two functional groups offer orthogonal reactivity, allowing for a wide range of chemical modifications. The aldehyde can undergo reactions such as oxidation, reduction, and the formation of imines and oximes, while the carboxylic acid can be converted into esters, amides, and other acid derivatives. nih.gov This dual functionality makes formylbenzoic acids valuable starting materials for the construction of more complex molecules, including heterocycles and polyfunctional aromatic compounds. For instance, 2-formylbenzoic acid has been investigated for its potential in reactivating inhibited cholinesterase enzymes. thieme-connect.com

Scope and Significance of Difluorinated Formylbenzoic Acids in Contemporary Research

While specific research on 3,6-difluoro-2-formylbenzoic acid is limited in publicly accessible literature, the broader class of difluorinated formylbenzoic acids holds considerable significance in contemporary research, particularly in the development of new pharmaceuticals. These compounds serve as key intermediates in the synthesis of complex heterocyclic systems and other biologically active molecules. For example, related fluorinated benzoic acids are precursors to quinolone-3-carboxylic acid derivatives, which are important in antimicrobial drug discovery. googleapis.com The precise arrangement of the fluorine atoms and the functional groups on the aromatic ring is crucial for directing subsequent synthetic steps and for imparting the desired properties to the final product. Although detailed studies on this compound itself are not widely reported, its structural motifs suggest its potential as a valuable building block in areas such as medicinal chemistry and materials science, where fine-tuning of molecular properties is paramount.

Chemical Compound Data

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
CAS Number 2138164-58-4 sigmaaldrich.com
Molecular Formula C8H4F2O3 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI 1S/C8H4F2O3/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-3H,(H,12,13) sigmaaldrich.com
InChI Key RBLPZDFPVHBWMK-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-difluoro-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLPZDFPVHBWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138164-58-4
Record name 3,6-difluoro-2-formylbenzoic acid
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Mechanistic Insights and Reactivity Studies of 3,6 Difluoro 2 Formylbenzoic Acid and Analogues

Electronic Effects of Fluorine Substituents on Aromatic Reactivity

The presence of halogen substituents on an aromatic ring influences the electron distribution through two primary competing effects: the inductive effect and the resonance effect. researchgate.net

Inductive Effect (I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (a -I effect), pulling electron density from the aromatic ring through the sigma (σ) bond framework. researchgate.netnih.gov This effect generally deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). researchgate.netminia.edu.eg The strong polarization of the carbon-fluorine bond reduces the electron density around the ipso-carbon. researchgate.net

Resonance Effect (R): The lone pairs on the fluorine atom can be donated into the aromatic π-system, a +R effect. researchgate.net While fluorine is a poor π-electron donor compared to other halogens like chlorine, this resonance effect still plays a role, particularly in stabilizing intermediates. researchgate.net

Table 1: Relative Rates of Nitration for Substituted Benzenes.
CompoundSubstituentRelative Rate of Nitration (Benzene = 1)Activating/Deactivating Effect
Phenol-OH1000Strongly Activating
Toluene-CH₃25Weakly Activating
Benzene-H1Reference
Chlorobenzene-Cl0.033Weakly Deactivating
Nitrobenzene-NO₂6 x 10⁻⁸Strongly Deactivating

Reactivity of the Formyl and Carboxyl Groups in Tandem Reactions

A defining characteristic of 2-formylbenzoic acid and its analogues is the proximate positioning of the formyl and carboxyl groups, which allows them to react in concert. This compound exists in equilibrium between its open-chain aldehydic acid form and a cyclic lactol form, 3-hydroxy-4,7-difluorophthalide. wikipedia.org This ring-chain tautomerism is a crucial aspect of its reactivity.

The formyl group provides an electrophilic site for nucleophilic attack, while the carboxylic acid can act as an internal Brønsted acid catalyst or participate in condensation reactions. youtube.com This dual functionality is exploited in multicomponent reactions (MCRs), where the molecule can engage with multiple reactants in a single pot to build complex heterocyclic structures. wikipedia.orgnih.gov For instance, in reactions with amines, the formyl group first forms an imine intermediate, which can then undergo further transformations orchestrated by the nearby carboxyl group, often leading to cyclization. nih.govmsu.edu The reactivity of these groups is significantly less than that of more activated derivatives like acid chlorides or anhydrides, but greater than that of amides. libretexts.orglibretexts.org

Table 2: General Reactivity Order of Carboxylic Acid Derivatives Toward Nucleophilic Acyl Substitution.
ReactivityCompound TypeLeaving Group (X)Basicity of Leaving Group
HighestAcyl Phosphate-OPO₃²⁻Weak Base
HighAcid Anhydride-OCORWeak Base
Thioester-SR
ModerateEster-ORModerate Base
Carboxylic Acid-OH
LowAmide-NR₂Strong Base
LowestCarboxylate-O⁻Very Strong Base

Detailed Mechanistic Investigations of Key Transformations

Multicomponent reactions (MCRs) involving 2-formylbenzoic acid analogues are powerful tools for synthesizing complex molecules like isoindolinones. wikipedia.orgnih.gov The reaction mechanism often begins with the condensation of the formyl group with a primary amine to form an iminium ion, which is then attacked by a nucleophile.

One proposed pathway involves the initial formation of an imine from the aldehyde and an amine. nih.gov This is followed by a nucleophilic attack from another component (e.g., an enolate or an isocyanide) on the imine carbon. The adjacent carboxylate group then acts as an intramolecular nucleophile, attacking the newly formed intermediate and leading to a cyclized product, often a phthalide (B148349) derivative. nih.gov In Ugi-type reactions, an isocyanide adds to the iminium intermediate, followed by intramolecular attack by the carboxylate to form a highly functionalized lactam. nih.gov The stabilization of intermediates and transition states through various non-covalent interactions is a key factor in the efficiency of these reactions. beilstein-journals.org

Acid catalysis is pivotal in modulating the reactivity and selectivity of transformations involving 2-formylbenzoic acid analogues.

Brønsted Acids: Protic acids can protonate the carbonyl oxygen of the formyl group, increasing its electrophilicity and accelerating nucleophilic attack, such as the initial step of imine formation. msu.edu The compound's own carboxylic acid group can function as an intramolecular Brønsted acid catalyst.

Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen, also enhancing its electrophilic character. youtube.com This is particularly useful in reactions like Mukaiyama-Mannich lactamizations, where Lewis acids like zinc or copper complexes catalyze the addition of silyl (B83357) enol ethers to the imine intermediate, leading to the formation of isoindolinones. nih.gov The choice of acid catalyst can significantly influence the reaction pathway and the final product distribution.

While ionic pathways dominate the chemistry of 2-formylbenzoic acid, radical reactions offer alternative routes for functionalization. Radical reactions proceed through single-electron steps, involving intermediates with unpaired electrons. youtube.comlibretexts.org These reactions are typically initiated by heat or light, sometimes in the presence of a radical initiator. youtube.com

Photoredox catalysis, using a photosensitizer that can be excited by visible light, provides a modern method for generating radical intermediates under mild conditions. researchgate.net For a molecule like 3,6-Difluoro-2-formylbenzoic acid, it is conceivable that the aromatic ring or the carbonyl group could engage in single-electron transfer (SET) processes. For instance, an arylsulfonyl radical, generated via photoredox catalysis, could potentially add to the aromatic ring or interact with the side chains, opening up synthetic pathways not accessible through traditional ionic chemistry. mdpi.com

Selectivity in Chemical Transformations

Selectivity is a cornerstone of modern organic synthesis, and the structure of this compound presents interesting challenges and opportunities in this regard.

Chemoselectivity: In the presence of multiple nucleophiles, the formyl group is generally more reactive towards nucleophilic addition than the carboxyl group is towards substitution. libretexts.org This allows for selective reactions at the aldehyde. For example, reduction with a mild reducing agent like sodium borohydride (B1222165) would likely reduce the aldehyde to an alcohol without affecting the carboxylic acid.

Regioselectivity: In reactions involving the aromatic ring, the strong, deactivating inductive effects of the fluorine and carbonyl groups would direct incoming electrophiles to specific positions, although such reactions are generally disfavored.

Stereoselectivity: In reactions that create new chiral centers, such as the enzyme-catalyzed dynamic kinetic resolution of the corresponding lactol, high levels of enantioselectivity can be achieved. researchgate.netnih.govacs.org In such processes, an enzyme or chiral catalyst selectively acylates one enantiomer of the racemic 3-hydroxyphthalide, allowing for the separation of enantiomerically enriched products. researchgate.netnih.gov

Regioselectivity Studies

The regioselectivity in reactions involving this compound is profoundly influenced by the electronic properties of its substituents. The benzene ring is adorned with two electron-withdrawing fluorine atoms and a carboxylic acid group, in addition to the reactive aldehyde functionality. This electronic landscape is critical in directing the outcome of cycloaddition reactions.

In the context of the Povarov reaction, which involves the formal [4+2] cycloaddition of an imine with an electron-rich alkene, the substitution pattern on the benzaldehyde-derived component is a key determinant of regioselectivity. The imine, formed from the condensation of an aniline (B41778) and an aldehyde, is activated by a Lewis acid. The subsequent electrophilic attack of the activated alkene onto the aromatic ring of the imine dictates the regiochemical outcome. For analogues of this compound, the strong electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the aromatic ring towards electrophilic attack. However, in reactions where the aniline-derived portion of the imine undergoes intramolecular cyclization, the electronic character of the benzaldehyde-derived ring plays a crucial role.

Studies on related electron-deficient benzaldehydes provide valuable insights. For instance, in Povarov reactions involving imines derived from nitrobenzaldehyde, the nitro group, a potent electron-withdrawing group, directs the cycloaddition to the position ortho to it. wikipedia.org This is because, despite being a meta-directing deactivator for classical electrophilic aromatic substitution, the positions ortho and para to the nitro group are the most electron-deficient and thus the most susceptible to attack by the electron-rich partner in this inverse-electron-demand cycloaddition. By analogy, the fluorine atoms and the carboxylic acid group in this compound would be expected to exert a strong directing influence, favoring cycloaddition at specific positions on the aniline-derived ring in an intermolecular Povarov reaction.

Furthermore, it is important to consider the existence of 2-formylbenzoic acid and its analogues in a ring-chain tautomerism with the corresponding 3-hydroxyphthalide. The reaction of 2-carboxybenzaldehyde (B143210) with anilines can selectively occur at the C-3 position of the lactol form to yield 3-arylaminophthalides. zu.edu.ly This suggests that the reaction of this compound with anilines may proceed via a similar difluoro-substituted phthalide intermediate, which would then influence the subsequent steps of any planned cycloaddition, thereby controlling the regioselectivity.

The following table summarizes the expected directing effects of substituents on the regioselectivity of the Povarov reaction based on analogous systems.

Substituent on Benzaldehyde RingElectronic EffectExpected Directing Influence in Povarov Reaction
Nitro (-NO₂)Strong Electron-WithdrawingOrtho-directing
Fluorine (-F)Strong Electron-WithdrawingOrtho/Para-directing (deactivating)
Carboxylic Acid (-COOH)Electron-WithdrawingMeta-directing (deactivating)

Diastereoselectivity in Cycloaddition Reactions (e.g., Povarov Reactions)

The Povarov reaction and similar cycloadditions are powerful tools for the construction of complex, stereochemically rich heterocyclic scaffolds. The diastereoselectivity of these reactions, which dictates the relative configuration of newly formed stereocenters, is a critical aspect of their synthetic utility.

In the case of this compound and its analogues, several factors can influence the diastereochemical course of a cycloaddition. The steric and electronic properties of the substituents on both the imine and the dienophile play a significant role. The fluorine atoms, while small, are highly electronegative and can influence the preferred transition state geometry through steric repulsion and electronic interactions.

The general mechanism of the Povarov reaction often proceeds in a stepwise manner, which allows for the possibility of controlling diastereoselectivity at various stages. wikipedia.org The initial addition of the alkene to the Lewis acid-activated imine forms an intermediate that can adopt different conformations leading to either cis or trans products. The relative stability of these transition states determines the final diastereomeric ratio.

Research on analogous systems has demonstrated that high levels of diastereoselectivity can be achieved. For example, the Povarov reaction of certain imines with enamines has been shown to proceed with a high preference for the trans diastereomer. wikipedia.org Moreover, the use of chiral catalysts, such as chiral phosphoric acids, has enabled highly diastereo- and enantioselective three-component Povarov reactions, affording tetrahydroquinolines with excellent control over the stereochemical outcome. jst.org.in

The following table presents representative data on the diastereoselectivity of Povarov reactions from the literature, illustrating the potential for high stereocontrol in systems analogous to those that could be formed from this compound.

Aldehyde ComponentAniline ComponentAlkene ComponentCatalystDiastereomeric Ratio (dr)
BenzaldehydeAnilineN-Vinyl-2-pyrrolidinoneYb(OTf)₃Not specified
Various AldehydesVarious AnilinesEnecarbamatesChiral Phosphoric Acid>95:5 (cis)
BenzaldehydeN-MethylanilineCyclopentadieneSc(OTf)₃Not specified

Strategic Applications of 3,6 Difluoro 2 Formylbenzoic Acid As a Versatile Synthetic Precursor and Building Block

Construction of Diverse Heterocyclic Frameworks

The unique structural features of 3,6-difluoro-2-formylbenzoic acid, namely the presence of ortho-fluoro, formyl, and carboxylic acid functionalities on a benzene (B151609) ring, make it a highly valuable precursor for the synthesis of a wide array of complex heterocyclic systems. These frameworks are of significant interest in medicinal chemistry and materials science due to the often-enhanced biological activity and modified physicochemical properties imparted by the fluorine atoms.

Synthesis of Fluorinated Lactams and Isoindolinone Derivatives

Fluorinated lactams, particularly δ-lactams, are important structural motifs found in numerous biologically active compounds. rsc.orgresearchgate.netnih.govgla.ac.uk The introduction of fluorine can influence the conformational preferences and metabolic stability of these molecules. While specific examples detailing the direct use of this compound for the synthesis of fluorinated δ-lactams are not prevalent in the searched literature, the general importance of fluorinated building blocks in their synthesis is well-established. rsc.orgresearchgate.netnih.gov

Isoindolinone derivatives represent another class of heterocyclic compounds with significant therapeutic potential. An efficient, one-pot method for the synthesis of novel isoindolinone derivatives has been developed using 2-benzoylbenzoic acid, chlorosulfonyl isocyanate, and various alcohols. nih.gov This methodology proceeds under mild, metal-free conditions, offering an environmentally friendly route to these valuable structures. nih.gov The versatility of this approach suggests its potential applicability to appropriately functionalized benzoic acids like this compound for the creation of novel fluorinated isoindolinones.

Formation of Isoindoloquinazolinone Systems

A facile and efficient three-component reaction has been developed for the synthesis of 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (B3272663) derivatives. iaea.org This method involves the reaction of 2-amino-N-(R)-benzamide derivatives with 2-formylbenzoic acid, catalyzed by sulfonic acid functionalized nanoporous silica (B1680970) in refluxing ethanol. iaea.org The key advantages of this protocol include high yields of the desired products, reusability of the catalyst, and a straightforward workup procedure that avoids chromatography. iaea.org The utilization of this compound in this reaction would be a direct and effective strategy to introduce fluorine atoms into the isoindoloquinazolinone scaffold.

Development of Quinoline (B57606) and Cyclopenta[c]quinoline Architectures via Povarov Reactions

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinoline and, subsequently, quinoline derivatives. researchgate.netsci-rad.comnih.gov This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an alkene. The use of this compound as the aldehyde component in a Povarov-type reaction could lead to the formation of highly functionalized and fluorinated quinoline scaffolds. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would likely modulate the reactivity of the formyl group and influence the stereochemical outcome of the cycloaddition.

Furthermore, variations of the Povarov reaction have been employed to construct more complex fused systems, such as cyclopenta[b]quinolines. researchgate.net For instance, a novel synthesis of 2,3-dicarbomethoxy-2-hydroxycyclopenta[b]quinoline has been described. researchgate.net The strategic application of this compound in related multi-step synthetic sequences could provide access to novel fluorinated cyclopenta[c]quinoline architectures.

Synthesis of Diaminoisocoumarin Derivatives

The synthesis of diaminoisocoumarin derivatives can be achieved through various synthetic routes. One approach involves the reaction of 2-formylbenzoic acids with suitable nitrogen-containing nucleophiles. A simple and efficient method for the synthesis of dialkylaminonitrile derivatives of 2-formylbenzoic acid has been developed via the Strecker reaction in an aqueous medium. researchgate.net This three-component condensation of 2-formylbenzoic acids, secondary amines, and sodium cyanide proceeds at room temperature without the need for a catalyst. researchgate.net Adapting this methodology to this compound could provide a straightforward route to fluorinated aminonitrile precursors, which could then be further elaborated to form diaminoisocoumarin systems.

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates (Generic Structural Classes)

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable starting material for the synthesis of various advanced pharmaceutical intermediates. For instance, 2,6-difluorobenzoic acid, a closely related compound, has been used as a starting material in a multi-step synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers. nih.gov This highlights the utility of the difluorinated benzoic acid scaffold in the development of complex, biologically active molecules.

The presence of the formyl and carboxylic acid groups in this compound allows for a wide range of chemical transformations, making it a versatile building block for constructing diverse molecular architectures. These can include, but are not limited to, substituted benzamides, pyridines, and other heterocyclic systems that are common features in many pharmaceutical agents. nih.gov

Intermediates for Fluorine-Containing Polycyclic Aromatic Compounds

The synthesis of fluorine-containing polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their potential applications in organic electronics as n-type semiconductors. The introduction of fluorine atoms into a PAH framework can profoundly influence the material's electronic properties, stability, and solid-state packing. While direct fluorination of PAHs can be challenging and lead to mixtures of products, the use of fluorinated building blocks offers a more controlled and regiospecific approach.

Although direct examples of the use of this compound in the synthesis of fluorine-containing PAHs are not yet widely reported in peer-reviewed literature, its structure is primed for such applications. The formyl and carboxylic acid groups can serve as handles for a variety of cyclization and condensation reactions to build up the polycyclic core. For instance, the formyl group can undergo Wittig-type reactions or aldol (B89426) condensations to form larger unsaturated systems, which can then be subjected to intramolecular cyclization reactions, such as the Mallory reaction, to form the final PAH. The presence of the two fluorine atoms is expected to enhance the electron-accepting properties of the resulting PAHs, a desirable characteristic for n-type semiconductor materials.

Table 1: Potential Reactions for PAH Synthesis using this compound

Reaction Type Functional Group Utilized Potential Outcome
Wittig Reaction Formyl Group Formation of a stilbene-like intermediate
Horner-Wadsworth-Emmons Formyl Group Synthesis of an α,β-unsaturated ester
Aldol Condensation Formyl Group Creation of a chalcone-like structure
Mallory Photocyclization Stilbene intermediate Formation of a phenanthrene (B1679779) core
Friedel-Crafts Acylation Carboxylic Acid (as acyl chloride) Intramolecular ring closure

Building Blocks for Complex Aromatic Systems with Modified Electronic Properties

The modification of electronic properties in aromatic systems is crucial for the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The introduction of fluorine atoms is a well-established strategy to lower both the HOMO and LUMO energy levels of an organic molecule, thereby increasing its electron affinity and oxidative stability.

This compound serves as an excellent starting material for creating such complex aromatic systems. The formyl group can be readily converted into a wide range of other functionalities, such as amines, alcohols, and nitriles, through standard organic transformations. These transformations, coupled with the electronic influence of the fluorine atoms, allow for the fine-tuning of the electronic properties of the resulting aromatic compounds. For example, the conversion of the formyl group to a cyano group would further enhance the electron-withdrawing nature of the molecule, making it a potent building block for electron-transport materials.

Role in Materials Chemistry and Supramolecular Self-Assembly

The dual functionality of this compound, with its carboxylic acid and formyl groups, makes it a prime candidate for applications in materials chemistry, particularly in the construction of ordered, functional architectures through both covalent and non-covalent interactions.

Incorporation into Metal-Organic Frameworks (MOFs) as Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and chemical functionality, can be tuned by judiciously selecting the metal and the organic linker. Benzoic acid derivatives are commonly employed as linkers in MOF synthesis.

While the use of this compound as a linker in MOFs has not been explicitly detailed in published research, its structure is highly suitable for this purpose. The carboxylic acid group can coordinate to metal centers, forming the primary framework structure. The formyl group, which is not directly involved in the framework formation, would then be available for post-synthetic modification. This allows for the introduction of new functionalities within the pores of the MOF, leading to materials with tailored properties for applications such as gas storage, catalysis, and sensing. The fluorine atoms on the linker would also impart a higher degree of chemical and thermal stability to the resulting MOF.

Development of Functional Materials through Derivatization

The development of functional materials often relies on the ability to systematically modify the chemical structure of a core molecule. The derivatization of this compound can lead to a diverse range of functional materials with applications in various fields.

The formyl group is a versatile handle for derivatization. It can be converted into an imine through condensation with a primary amine, leading to the formation of Schiff base derivatives. These Schiff bases can act as ligands for metal complexes with interesting photophysical or catalytic properties. Furthermore, the formyl group can participate in Knoevenagel condensations to introduce new π-conjugated segments, extending the electronic delocalization of the system. Such derivatizations can lead to the creation of new dyes, nonlinear optical materials, and components for molecular electronics. The presence of the fluorine atoms in all these derivatives would continue to influence their electronic properties and stability.

Advanced Methodologies and Catalytic Roles

Visible-Light-Mediated C-H Difluoroalkylation Strategies

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the formation of carbon-carbon and carbon-heteroatom bonds. C-H difluoroalkylation, the direct introduction of a difluoroalkyl group into a C-H bond, is a particularly valuable transformation. General strategies in this area often involve the generation of a difluoroalkyl radical, which then engages with a substrate.

A common approach to visible-light-mediated C-H difluoroalkylation involves the use of a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process. This can lead to the formation of a difluoroalkyl radical from a suitable precursor. Aromatic compounds, particularly those with specific electronic properties, can be susceptible to attack by these electrophilic radicals. For instance, research has demonstrated the para-selective C-H difluoroalkylation of aromatic aldehydes using a photocatalytic system. rsc.org This selectivity is noteworthy as it often runs counter to the directing effects observed in traditional Friedel-Crafts reactions. rsc.org

While the specific application of these strategies to 3,6-Difluoro-2-formylbenzoic acid has not been detailed in existing literature, one could hypothesize a potential reaction pathway based on established principles. The presence of the aldehyde group in the molecule could potentially direct the difluoroalkylation to specific positions on the aromatic ring under photocatalytic conditions.

General Parameters for Visible-Light-Mediated C-H Difluoroalkylation Typical Conditions & Reagents
Photocatalyst Organic dyes (e.g., Eosin Y), Iridium or Ruthenium complexes
Difluoroalkyl Source Bromodifluoroacetates, Iododifluoroacetates, Difluoromethyl sulfones
Light Source Blue or White LEDs
Solvent Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM)
Additives/Bases Organic or inorganic bases to facilitate deprotonation steps

This table represents generalized conditions and would require empirical optimization for a specific substrate like this compound.

Catalytic Activity of Difluoroformylbenzoic Acid Derivatives

The unique combination of a carboxylic acid and an aldehyde functional group, further influenced by the presence of two fluorine atoms on the benzene (B151609) ring, suggests that derivatives of this compound could possess interesting catalytic properties.

Carboxylic acids can function as Brønsted acid catalysts, protonating substrates to activate them for subsequent reactions. The acidity of a carboxylic acid is influenced by the electronic nature of its substituents. The electron-withdrawing fluorine atoms in this compound would be expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

While there is no specific literature detailing the use of this compound or its derivatives as acid catalysts, the principles of Brønsted acid catalysis are well-established. Such catalysts are employed in a wide array of organic transformations, including esterifications, acetal (B89532) formations, and Friedel-Crafts reactions. The efficacy of a carboxylic acid catalyst in these reactions depends on its pKa value and its ability to activate the substrate without causing unwanted side reactions.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed.

For 3,6-Difluoro-2-formylbenzoic acid, such calculations could elucidate the mechanisms of several key transformations:

Nucleophilic Addition to the Aldehyde: The formyl group is a primary site for nucleophilic attack. DFT calculations can model the addition of various nucleophiles, determining the activation energy barriers and the stability of the resulting tetrahedral intermediates. The presence of the adjacent, electron-withdrawing fluorine and carboxylic acid groups is expected to enhance the electrophilicity of the aldehyde carbon, likely lowering the activation barrier for addition compared to a non-fluorinated analogue.

Nucleophilic Aromatic Substitution (SNAr): While aromatic C-F bonds are strong, they can be susceptible to nucleophilic substitution if the ring is sufficiently activated by electron-withdrawing groups. Calculations could explore the feasibility of displacing one of the fluorine atoms with a strong nucleophile, identifying the most likely site of attack and the associated energy costs.

Decarboxylation: Theoretical models can predict the conditions and energy requirements for the removal of the carboxyl group, a common reaction for benzoic acid derivatives.

A hypothetical reaction coordinate diagram for the addition of a generic nucleophile (Nu⁻) to the formyl group could be generated, showcasing the relative energies of the reactants, the transition state (TS), and the final product.

Table 1: Hypothetical Calculated Energies for Nucleophilic Addition

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
TSTransition state for nucleophilic attack+10.5
ProductTetrahedral addition product-5.2

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Electronic Structure Analysis of Fluorinated Aromatic Aldehydes

The electronic structure of an aromatic compound governs its reactivity and spectroscopic properties. The introduction of fluorine atoms has a significant impact due to fluorine's high electronegativity. This leads to a general withdrawal of electron density from the aromatic ring.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the LUMO is expected to be centered primarily on the π* system of the benzene (B151609) ring and the formyl group, with significant contributions from the p-orbitals of the carbonyl carbon and oxygen. The presence of two fluorine atoms and the carboxyl group would lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO would likely be associated with the π system of the ring and the lone pairs of the carboxylic acid oxygens. The strong inductive effect of fluorine would lower the HOMO energy, increasing the molecule's ionization potential and oxidative stability.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It is predicted that significant negative potential (red regions) would be located on the oxygen atoms of the formyl and carboxyl groups, as well as on the fluorine atoms. A region of strong positive potential (blue region) would be anticipated around the formyl proton and, most notably, the carbon atom of the carbonyl group, confirming its high electrophilicity. The aromatic ring itself would be relatively electron-poor compared to benzene.

Prediction of Reactivity and Selectivity

The electronic structure data derived from quantum chemical calculations allows for the prediction of how the molecule will behave in a chemical reaction.

Reactivity towards Electrophiles: The strong deactivating effect of the two fluorine atoms, the formyl group, and the carboxyl group makes electrophilic aromatic substitution highly unfavorable. The electron-poor nature of the aromatic ring repels incoming electrophiles, requiring harsh reaction conditions if a reaction is to occur at all.

Reactivity towards Nucleophiles: Conversely, the molecule is highly activated for nucleophilic reactions. The primary sites for nucleophilic attack are the electrophilic carbon of the formyl group and, potentially, the aromatic carbons bearing the fluorine atoms via an SNAr mechanism. Computational models can quantify this reactivity by calculating atomic charges and Fukui functions, which indicate the propensity of each atomic site to accept an electron. The formyl carbon would be the overwhelmingly preferred "soft" nucleophilic site.

Regioselectivity: In the case of an SNAr reaction, computational modeling could predict which of the two fluorine atoms is more susceptible to substitution. While both are ortho to an activating carbonyl group (the formyl group), their electronic environments are slightly different due to the position of the carboxyl group, which could lead to a preference for substitution at one position over the other.

In Silico Modeling for Mechanistic Understanding

In silico modeling provides a dynamic approach to understanding reaction mechanisms, going beyond the static picture of reaction pathway calculations. By simulating molecular motions and interactions over time, it is possible to gain a deeper understanding of how a reaction proceeds.

For a reaction involving this compound, such as its interaction with a biological target like an enzyme, molecular dynamics (MD) simulations could be employed. These simulations would model the entry of the molecule into an active site, the specific non-covalent interactions that stabilize its binding (such as hydrogen bonds or halogen bonds), and the conformational changes that occur in both the molecule and the protein leading up to a chemical reaction.

For instance, in modeling the palladium-catalyzed cross-coupling reactions that are often used to modify aromatic halides, in silico methods can help to:

Identify the most stable geometry of the palladium-ligand-substrate complex.

Calculate the energy barriers for key steps like oxidative addition and reductive elimination.

Probe the origins of side reactions or the formation of regioisomeric products.

These computational approaches, from quantum chemical calculations of static structures to dynamic in silico simulations, provide a comprehensive theoretical framework for understanding the chemical nature and reactivity of this compound, guiding future experimental work in the synthesis and application of this and related fluorinated compounds.

Q & A

Basic: What are the primary synthetic routes for 3,6-Difluoro-2-formylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves fluorination of a benzoic acid precursor followed by formylation. A plausible route starts with 2-hydroxybenzoic acid derivatives, where fluorine atoms are introduced via electrophilic aromatic substitution using fluorinating agents like Selectfluor® under controlled pH (e.g., acidic conditions to enhance electrophilicity). Subsequent formylation can employ the Vilsmeier-Haack reaction (using POCl₃ and DMF) to introduce the aldehyde group at the 2-position.
Key Variables:

  • Temperature: Fluorination at 80–100°C optimizes substitution while minimizing side reactions like over-fluorination .
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity during formylation .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve reaction efficiency for formylation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies fluorine positions (δ ~ -110 to -120 ppm for meta-fluorine) and confirms substitution patterns .
    • ¹H NMR resolves the formyl proton (δ ~10 ppm) and aromatic protons (coupling patterns indicate para/ortho fluorine effects) .
  • IR Spectroscopy:
    • Stretching vibrations for the carboxylic acid (1700–1720 cm⁻¹) and aldehyde (2820, 2720 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry (HRMS):
    • Exact mass (e.g., [M-H]⁻ at m/z 214.01) confirms molecular formula (C₈H₃F₂O₃) .

Advanced: How does fluorine positioning in this compound affect its reactivity compared to other fluorinated benzoic acids?

Methodological Answer:
The 3,6-difluoro arrangement creates an electron-deficient aromatic ring due to the electron-withdrawing inductive effects of fluorine. This enhances electrophilicity at the 2-formyl group, making it more reactive in nucleophilic additions (e.g., Schiff base formation) compared to mono-fluorinated analogs. For example:

  • Reactivity Comparison:

    CompoundElectrophilicity (DFT Calculations)Reactivity with Amines
    3,6-Difluoro-2-formylHigher (ΔE = -1.2 eV)Fast kinetics
    3-Fluoro-2-formylModerate (ΔE = -0.8 eV)Slower
    Fluorine at the 6-position also sterically hinders para-substitution, directing reactions to the ortho-formyl group .

Advanced: How should researchers address contradictions in reported melting points or solubility data?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To resolve:

Purity Analysis:

  • Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities (>98% purity required) .

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting multiple endothermic peaks .

Solubility Verification:

  • Perform shake-flask studies in buffers (pH 1–12) to determine pH-dependent solubility trends .

Advanced: What strategies mitigate side reactions during formylation of 3,6-difluorobenzoic acid precursors?

Methodological Answer:

  • Protection of Carboxylic Acid:
    Temporarily esterify the -COOH group (e.g., methyl ester) to prevent unwanted acylation during formylation .
  • Low-Temperature Formylation:
    Conduct Vilsmeier-Haack reactions at 0–5°C to reduce over-oxidation to carboxylic acid derivatives .
  • Catalytic Additives:
    Additives like pyridine scavenge HCl, minimizing acid-catalyzed decomposition .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a building block for:

  • Schiff Base Ligands: React with amines to form metal-chelating ligands for catalysis .
  • Protease Inhibitors: The formyl group participates in covalent binding with enzyme active sites (e.g., serine hydrolases) .
  • Fluorescent Probes: Conjugation with fluorophores via the aldehyde group enables bioconjugation studies .

Advanced: How can computational methods predict the stability of this compound in different solvents?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    Simulate solvation shells in water, DMSO, and THF to assess stability. Polar solvents stabilize the carboxylate anion via H-bonding .

  • Density Functional Theory (DFT):
    Calculate solvation free energies (ΔG_solv) to rank solvents. For example:

    SolventΔG_solv (kcal/mol)
    Water-5.2
    DMSO-3.8
    THF-1.5
    Lower ΔG_solv indicates higher stability .

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